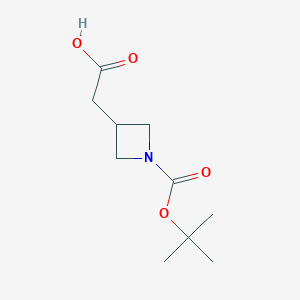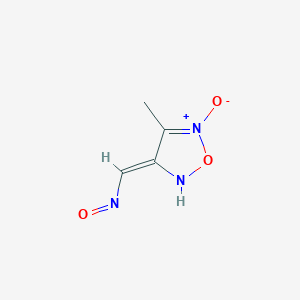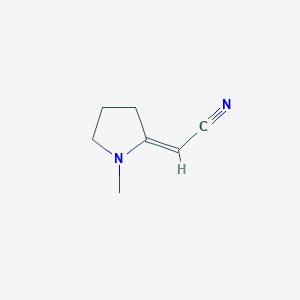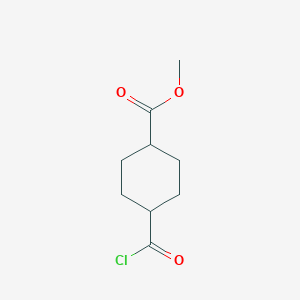
Methyl 4-(chlorocarbonyl)cyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(chlorocarbonyl)cyclohexane-1-carboxylate, also known as Methyl 4-chlorocarbonyl cyclohexanecarboxylate (MCCC), is a chemical compound that has shown promising results in scientific research. It is a white crystalline powder that is soluble in organic solvents and is commonly used in laboratory experiments. In
作用機序
The mechanism of action of MCCC is not fully understood. However, it is believed that MCCC inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, MCCC reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
生化学的および生理学的効果
MCCC has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). MCCC has also been shown to reduce the production of reactive oxygen species (ROS), which are known to play a role in inflammation and cancer. Additionally, MCCC has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and cancer metastasis.
実験室実験の利点と制限
MCCC has several advantages for lab experiments. It is easy to synthesize, has a high yield, and is stable under normal laboratory conditions. MCCC is also soluble in organic solvents, making it easy to dissolve in various experimental solutions. However, MCCC has some limitations. It is not water-soluble, which limits its use in aqueous solutions. Additionally, MCCC has not been extensively studied for its toxicity, which could limit its use in certain experiments.
将来の方向性
There are several future directions for the study of MCCC. One direction is to investigate the potential of MCCC as an anti-cancer agent. Studies have shown that MCCC inhibits the proliferation of cancer cells and induces apoptosis. Further studies could investigate the potential of MCCC in combination with other anti-cancer agents. Another direction is to investigate the potential of MCCC as an anti-inflammatory agent. Studies have shown that MCCC reduces the production of inflammatory cytokines and ROS. Further studies could investigate the potential of MCCC in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
Methyl 4-(chlorocarbonyl)cyclohexane-1-carboxylate 4-(chlorocarbonyl)cyclohexane-1-carboxylate is a chemical compound that has shown promising results in scientific research. It has been extensively studied for its potential therapeutic applications, including anti-inflammatory, analgesic, and antipyretic properties. MCCC has also been investigated for its potential as an anti-cancer agent. While MCCC has several advantages for lab experiments, it also has some limitations. Further studies are needed to fully understand the potential of MCCC in treating various diseases.
合成法
The synthesis of MCCC involves the reaction of cyclohexanone with oxalyl chloride in the presence of a catalytic amount of dimethylformamide. The resulting product is then treated with methanol to obtain MCCC. This method is efficient and produces a high yield of the desired product.
科学的研究の応用
MCCC has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. MCCC has also been investigated for its potential as an anti-cancer agent. Studies have shown that MCCC inhibits the proliferation of cancer cells and induces apoptosis.
特性
CAS番号 |
161975-35-5 |
|---|---|
製品名 |
Methyl 4-(chlorocarbonyl)cyclohexane-1-carboxylate |
分子式 |
C9H13ClO3 |
分子量 |
204.65 g/mol |
IUPAC名 |
methyl 4-carbonochloridoylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H13ClO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h6-7H,2-5H2,1H3 |
InChIキー |
ZPSRMOPMUQFVJD-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CCC(CC1)C(=O)Cl |
正規SMILES |
COC(=O)C1CCC(CC1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



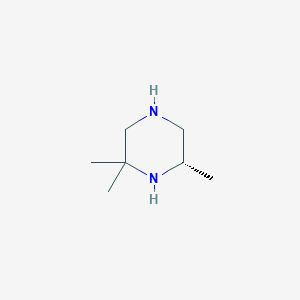
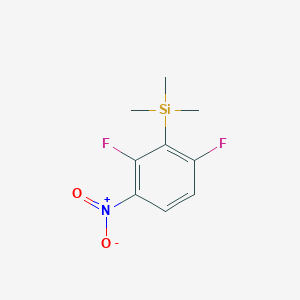
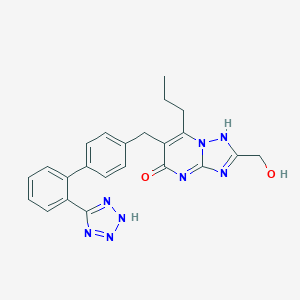
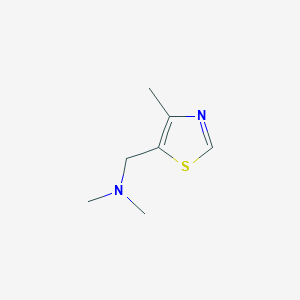
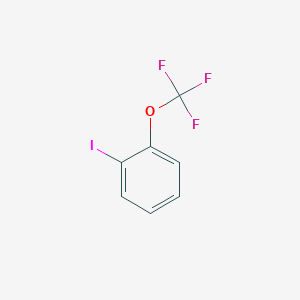
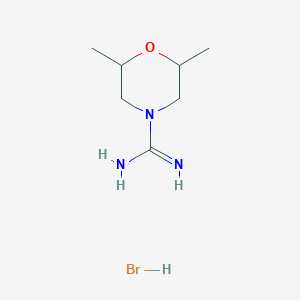
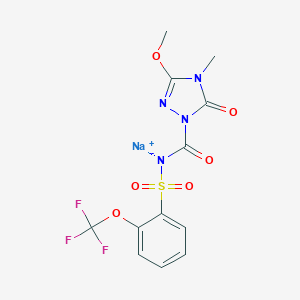
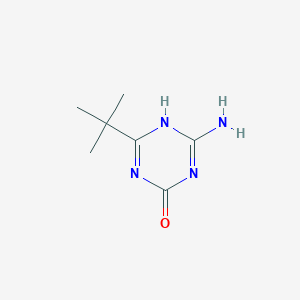
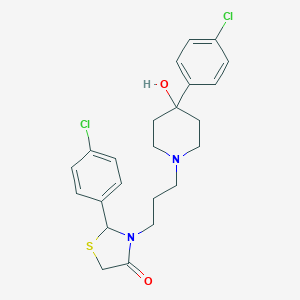
![[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride](/img/structure/B66233.png)
![2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B66235.png)
